1-(Pyrazolo[1,5-a]pyridin-5-yl)ethanone
Description
1-(Pyrazolo[1,5-a]pyridin-5-yl)ethanone is a fused heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with an ethanone (acetyl) group at the 5-position. This scaffold combines the electron-rich pyridine ring with the pyrazole moiety, creating a versatile structure for medicinal chemistry and material science applications.
Synthesis: The compound is synthesized via a multi-step route involving Grignard reactions. For example, substituted pyrazolo[1,5-a]pyrimidine-5-carbaldehydes undergo Weinreb amide formation followed by a Grignard reaction with methylmagnesium bromide to yield ethanone derivatives . Although the evidence primarily describes pyrazolo[1,5-a]pyrimidine analogs, analogous methods can be extrapolated to pyrazolo[1,5-a]pyridine systems.
Significance: The ethanone group enhances reactivity for further derivatization, such as condensation with aldehydes to form chalcone hybrids, which are explored for anti-inflammatory and anticancer properties .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-5-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-3-5-11-9(6-8)2-4-10-11/h2-6H,1H3 |
InChI Key |
ZORYGLQZYOJEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=NN2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidinyl vs. Pyrazolo[1,5-a]pyridinyl Ethanone
- Core Heterocycle : Pyrazolo[1,5-a]pyrimidine contains a six-membered pyrimidine ring, while pyrazolo[1,5-a]pyridine has a five-membered pyridine ring. This difference impacts electronic properties and binding interactions in biological targets .
- Synthetic Complexity : Pyrazolo[1,5-a]pyrimidines often require sequential arylation for trifluoromethyl substitutions, which is less explored in pyridine analogs .
- Bioactivity: Pyrazolo[1,5-a]pyrimidines are established kinase inhibitors (e.g., in cancer), whereas pyrazolo[1,5-a]pyridine ethanones are studied for anti-inflammatory applications via chalcone hybrids .
Tetrazole and Thiazole Derivatives
- Electron-Deficient Cores: Tetrazoles (e.g., 1-(1-aryl-tetrazol-5-yl)ethanones) exhibit high metabolic stability but lack the fused heterocyclic system of pyrazolo-pyridines, limiting π-π stacking interactions .
- Thiazole Systems: Thiazolyl ethanones (e.g., 1-(4-methyl-2-(tosylamino)thiazol-5-yl)ethanone) are sulfonamide-containing intermediates with distinct reactivity profiles, often used in tuberculosis research .
Pharmacological Potential
- Pyrazolo[1,5-a]pyridin-5-yl Ethanone: Chalcone derivatives of this scaffold show promise in modulating inflammatory pathways, though detailed mechanistic studies are pending .
- Pyrazolo[1,5-a]pyrimidines : These compounds inhibit kinases like CDK2 and VEGF-R2, with clinical relevance in oncology .
- Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazolyl ethanones demonstrate antibacterial and antifungal activity, highlighting the role of sulfur-containing heterocycles .
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